2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride typically involves the reaction of 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
- Dissolve 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
- Reflux the reaction mixture for several hours until the evolution of gas ceases.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous sodium hydroxide (NaOH) solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Corresponding amides, esters, or thioesters.
Hydrolysis: 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid.
Reduction: 2-(2,3-Dihydro-1H-inden-5-yloxy)butanol.
Scientific Research Applications
2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent for the modification of proteins and peptides to study their structure and function.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates and bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify proteins and peptides by forming covalent bonds with nucleophilic residues such as lysine and cysteine .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid
- 2-(2,3-Dihydro-1H-inden-5-yloxy)butanol
- 2-(2,3-Dihydro-1H-inden-5-yloxy)butanamide
Uniqueness
2-(2,3-Dihydro-1H-inden-5-yloxy)butanoyl chloride is unique due to its high reactivity towards nucleophiles, making it a valuable reagent in proteomics research. Its ability to form stable covalent bonds with nucleophilic residues in proteins and peptides sets it apart from similar compounds .
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c1-2-12(13(14)15)16-11-7-6-9-4-3-5-10(9)8-11/h6-8,12H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQASKFMNXNLIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC2=C(CCC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.